Grandirubrine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H15NO5 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
5-hydroxy-14,15,16-trimethoxy-10-azatetracyclo[7.7.1.02,8.013,17]heptadeca-1(16),2,4,7,9,11,13(17),14-octaen-6-one |
InChI |
InChI=1S/C19H15NO5/c1-23-17-10-6-7-20-16-11-8-13(22)12(21)5-4-9(11)15(14(10)16)18(24-2)19(17)25-3/h4-8H,1-3H3,(H,21,22) |
InChI Key |
SKNSHDGCCINVFT-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C3=CC=C(C(=O)C=C3C4=NC=CC1=C24)O)OC)OC |
Canonical SMILES |
COC1=C(C(=C2C3=CC=C(C(=O)C=C3C4=NC=CC1=C24)O)OC)OC |
Synonyms |
grandirubrine |
Origin of Product |
United States |
Natural Occurrence and Advanced Isolation Methodologies of Grandirubrine
Botanical Sources and Geographic Distribution of Grandirubrine-Producing Species
The primary botanical source of this compound is Cissampelos pareira L., a member of the Menispermaceae family. researchgate.netijlbpr.comcabidigitallibrary.org This species, commonly known as the velvetleaf or abuta, is a perennial climbing shrub characterized by its small, yellowish flowers. researchgate.net Phytochemical investigations of Cissampelos pareira have revealed the presence of a diverse array of alkaloids, including this compound. researchgate.netijlbpr.com To date, approximately 54 distinct phytomolecules have been isolated and characterized from this plant, with isoquinoline (B145761) alkaloids being the most prominent class. nih.gov
The geographic distribution of Cissampelos pareira is pantropical, meaning it is found throughout the tropical regions of the world. researchgate.net It has been documented in Latin America, and its presence is also recorded across Africa, including in eastern DR Congo and Tanzania, and extending south to northern Angola and Zambia. researchgate.net The plant is also found on the Comoro Islands and Madagascar. researchgate.net This wide distribution suggests that the potential for sourcing this compound from its natural habitat is geographically broad.
State-of-the-Art Phytochemical Extraction and Isolation Techniques for this compound
The isolation of this compound from its botanical source, Cissampelos pareira, involves a multi-step process that begins with extraction followed by sophisticated separation and purification techniques. The general procedure for isolating alkaloids from plant material involves initial extraction with a suitable solvent, followed by chromatographic separation to isolate the target compound.
A typical extraction process for alkaloids from Cissampelos pareira involves macerating the dried and powdered plant material (often the roots or whole plant) with a solvent such as 50% aqueous alcohol for an extended period, for instance, 72 hours at room temperature. nih.gov The resulting extract is then filtered, concentrated under reduced pressure using a rotary evaporator, and may be freeze-dried to yield a crude extract. nih.gov
Chromatographic Separation Paradigms
Following extraction, various chromatographic techniques are employed to separate this compound from the complex mixture of other phytochemicals present in the crude extract. Column chromatography is a fundamental technique used for the initial fractionation of the extract. nih.gov In this method, the crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and a solvent or a gradient of solvents (the mobile phase) is passed through the column to separate the components based on their differential adsorption to the stationary phase. nih.gov
For the separation of alkaloids, High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique. nih.gov HPLC offers high resolution and is suitable for both the analysis and purification of complex mixtures of alkaloids. nih.gov The chemical fingerprinting of Cissampelos pareira extracts has been successfully carried out using a variety of advanced chromatographic methods, including High-Performance Thin-Layer Chromatography (HPTLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov These techniques provide detailed information about the chemical composition of the extract and are instrumental in guiding the isolation of specific compounds like this compound.
Spectroscopic-Guided Fractionation Strategies
Spectroscopic-guided fractionation is a modern and efficient approach to natural product isolation. This strategy involves the use of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to analyze the fractions obtained from chromatographic separation in real-time or near-real-time. This allows researchers to quickly identify fractions containing compounds of interest, such as those with a tropoloisoquinoline scaffold characteristic of this compound.
The use of LC-MS, for instance, combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. nih.gov As fractions elute from the chromatographic column, they are introduced into the mass spectrometer, which provides information about the molecular weight of the compounds present. This data can be used to selectively collect fractions that contain ions corresponding to the mass of this compound.
Furthermore, NMR spectroscopy plays a crucial role in the structural elucidation of the isolated compounds. cabidigitallibrary.org Techniques such as 1H NMR and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively, which is essential for confirming the structure of this compound. researchgate.netirisotope.comuobasrah.edu.iqamazonaws.comnih.gov
Chemotaxonomic and Ecological Significance of this compound Occurrence
The presence of this compound in Cissampelos pareira holds significance in the fields of chemotaxonomy and ecology. Chemotaxonomy is the classification of plants and other organisms based on their chemical constituents. Within the Menispermaceae family, benzyltetrahydroisoquinoline alkaloids are considered to be good chemotaxonomic markers. researchgate.netresearchgate.net The occurrence of this compound, a tropoloisoquinoline alkaloid which is biosynthetically related to benzylisoquinolines, in Cissampelos pareira contributes to the chemical profile of this species and can be a useful marker for its identification and classification within the Menispermaceae family. researchgate.netresearchgate.net The unique alkaloid profiles of different species within a genus can help to resolve taxonomic ambiguities and understand the evolutionary relationships between them. cirad.fr
From an ecological perspective, alkaloids in plants are generally understood to play a defensive role against herbivores and pathogens. These compounds often exhibit bitter tastes or toxic effects, deterring feeding by insects and other animals. While specific studies on the ecological role of this compound are not extensively documented, it is plausible that, like other tropoloisoquinoline and related alkaloids, it contributes to the chemical defense mechanisms of Cissampelos pareira. The production of such secondary metabolites is an evolutionary adaptation that enhances the plant's survival and reproductive success in its natural environment.
Biosynthetic Pathways and Precursor Studies of Grandirubrine
Postulated Biosynthetic Routes to Grandirubrine and Related Tropoloisoquinolines
The biosynthesis of tropoloisoquinoline alkaloids like this compound is hypothesized to proceed through the convergence of two major pathways: the well-established route to benzylisoquinoline alkaloids (BIAs) and the pathway responsible for the formation of the tropolone (B20159) moiety.
The isoquinoline (B145761) portion of this compound is almost certainly derived from L-tyrosine. This amino acid serves as the primary building block for a vast array of plant alkaloids. The initial steps involve the conversion of tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. These two molecules then undergo a Pictet-Spengler condensation to form the foundational tetrahydroisoquinoline scaffold. Subsequent enzymatic modifications, including hydroxylations, methylations, and oxidations, lead to a variety of BIA intermediates.
The formation of the tropolone ring is a more unusual biosynthetic event. In the context of the tropolone-containing alkaloid colchicine (B1669291), studies have shown that the tropolone ring arises from the aromatic ring of tyrosine through a ring-expansion process that incorporates the benzylic carbon. In fungi, the biosynthesis of tropolones like stipitatic acid has been shown to originate from a polyketide pathway. This involves the formation of a phenolic intermediate, which then undergoes an oxidative ring expansion to yield the seven-membered tropolone core. Given that this compound is a plant-derived alkaloid, a pathway involving the ring expansion of a tyrosine-derived aromatic ring is considered a strong possibility.
A plausible route to this compound would therefore involve the synthesis of a benzylisoquinoline alkaloid precursor, which then undergoes an oxidative dearomatization and subsequent ring expansion of one of the aromatic rings to form the characteristic tropolone structure.
Identification and Characterization of Putative Biosynthetic Intermediates
While specific intermediates in the this compound pathway have not been definitively isolated and characterized from a biological source, knowledge of related pathways allows for the identification of likely precursor molecules.
Key Putative Intermediates:
| Intermediate | Precursor(s) | Role in Pathway |
| L-Tyrosine | Primary metabolism | The fundamental building block for the isoquinoline core. |
| Dopamine | L-Tyrosine | One of the two key components for the Pictet-Spengler reaction. |
| 4-hydroxyphenylacetaldehyde | L-Tyrosine | The second component for the Pictet-Spengler reaction. |
| (S)-Norcoclaurine | Dopamine, 4-hydroxyphenylacetaldehyde | The initial tetrahydroisoquinoline product of the Pictet-Spengler condensation, a central intermediate in BIA biosynthesis. |
| Benzylisoquinoline Alkaloid Precursor | (S)-Norcoclaurine | A more elaborated BIA that serves as the substrate for the tropolone ring formation. The exact structure is yet to be determined. |
| Phenolic Intermediate | Benzylisoquinoline Alkaloid Precursor | A hypothesized intermediate that undergoes oxidative ring expansion. |
The identification of these putative intermediates is largely based on analogy to other well-studied alkaloid biosynthetic pathways. Future research involving isotopic labeling studies with potential precursors in this compound-producing organisms will be crucial for confirming their role.
Mechanistic Enzymology of this compound Formation
The conversion of simple precursors into the complex structure of this compound is orchestrated by a series of highly specific enzymes. Although the enzymes directly involved in this compound biosynthesis have not been isolated, the types of reactions required point to the involvement of several key enzyme families.
Key Enzyme Families Implicated in Tropoloisoquinoline Biosynthesis:
| Enzyme Family | Proposed Function |
| Aromatic Amino Acid Decarboxylases | Decarboxylation of L-tyrosine to produce tyramine, a precursor to dopamine. |
| Cytochrome P450 Monooxygenases (CYPs) | Catalyze a wide range of oxidative reactions, including hydroxylations and the crucial ring expansion step to form the tropolone moiety. |
| Methyltransferases (OMTs and NMTs) | Responsible for the addition of methyl groups to hydroxyl and amine functionalities, which are common modifications in alkaloid biosynthesis. |
| Oxidoreductases | Involved in various oxidation and reduction steps throughout the pathway. |
| Non-heme Fe(II)-dependent Dioxygenases | In fungal systems, these enzymes are key to the oxidative ring expansion that forms the tropolone nucleus. chemrxiv.org It is plausible that plant homologues perform a similar function. |
The key and most enigmatic step in this compound biosynthesis is the formation of the tropolone ring. In fungi, this transformation is catalyzed by a non-heme Fe(II)-dependent dioxygenase, which facilitates an oxidative ring expansion of a 3-methylorcinaldehyde precursor. It is hypothesized that a similar enzymatic mechanism, likely involving a cytochrome P450 enzyme or a dioxygenase, is responsible for the ring expansion of a BIA precursor in plants to yield the tropolone moiety of this compound.
Genetic and Genomic Approaches to this compound Biosynthesis Elucidation
Modern genomic and transcriptomic approaches are powerful tools for uncovering the genetic basis of natural product biosynthesis. nih.gov The elucidation of the this compound biosynthetic pathway would greatly benefit from these technologies.
A common strategy involves sequencing the genome and transcriptome of a this compound-producing plant species. By identifying genes that are co-expressed with known alkaloid biosynthetic genes or are specifically expressed in tissues where this compound accumulates, researchers can identify candidate genes for each step in the pathway.
Potential Genetic and Genomic Strategies:
Transcriptome Analysis: Comparing the gene expression profiles of this compound-producing and non-producing tissues or developmental stages can reveal candidate genes.
Gene Clustering: In many organisms, genes for a specific biosynthetic pathway are physically clustered together on a chromosome. Identifying such clusters can rapidly unveil a large portion of the pathway.
Virus-Induced Gene Silencing (VIGS): This technique can be used to temporarily knock down the expression of candidate genes in the plant. A resulting decrease in this compound production would provide strong evidence for the gene's involvement in the pathway.
Heterologous Expression: Once candidate genes are identified, they can be expressed in a model organism like yeast or E. coli to confirm their enzymatic function by assessing their ability to convert a putative substrate into the expected product.
While the specific genes responsible for this compound biosynthesis remain to be discovered, the application of these powerful techniques holds the key to unlocking the complete genetic blueprint for the assembly of this fascinating tropoloisoquinoline alkaloid.
Advanced Synthetic Strategies for Grandirubrine and Its Analogues
Asymmetric Total Synthesis Considerations
The total synthesis of complex natural products like Grandirubrine often necessitates sophisticated strategies to control stereochemistry, ensuring the formation of the correct enantiomer. While specific literature detailing the asymmetric total synthesis of this compound using the citation nih.gov was not directly found, general approaches in alkaloid synthesis highlight key considerations. These typically involve the use of chiral auxiliaries, asymmetric catalysis (e.g., asymmetric hydrogenation, epoxidation, or Diels-Alder reactions), or the employment of chiral starting materials. For tropoloisoquinolines, such as this compound, synthetic routes often leverage cycloaddition reactions, including intramolecular Diels-Alder reactions and [4+3] cycloadditions of oxyallyls, which can be rendered stereoselective through chiral catalysts or auxiliaries researchgate.netnih.gov. The challenge lies in establishing the multiple stereocenters present in the this compound scaffold with high enantiomeric excess.
Semi-Synthetic Derivatization of this compound Precursors
Semi-synthesis offers a practical approach to accessing complex molecules by modifying readily available natural precursors or intermediates. While direct semi-synthetic derivatization of this compound precursors with specific citation researchgate.net was not explicitly detailed in the search results, the broader concept of semi-synthesis in natural product chemistry is well-established. This approach involves taking a naturally occurring compound or a synthetically accessible intermediate and chemically modifying it to create new analogues beilstein-journals.orgbiorxiv.orgnih.govsnu.ac.kr. For this compound, this could potentially involve modifying a related alkaloid or a key intermediate generated during its total synthesis. For instance, if a precursor molecule with a similar core structure to this compound is available, selective functionalization, such as oxidation, reduction, or the introduction of new substituents, could lead to novel derivatives. The success of such strategies relies on the selective reactivity of the precursor and the availability of efficient chemical transformations snu.ac.kr.
Analog Synthesis and Structural Diversification Strategies
The synthesis of this compound analogues is crucial for exploring structure-activity relationships (SAR) and potentially discovering compounds with improved or altered biological properties. This area involves strategies for structural diversification, aiming to create a library of related compounds.
Design Principles for Novel this compound Analogues
The design of novel this compound analogues is guided by several principles, often rooted in understanding the pharmacophore responsible for biological activity or by leveraging known synthetic pathways. Design principles can include:
Modifying Peripheral Groups: Altering substituents on the aromatic rings or the tropolone (B20159) moiety can significantly impact lipophilicity, electronic distribution, and steric interactions with biological targets. For example, introducing or removing methoxy (B1213986) groups, as seen in related alkaloids, is a common strategy rsc.org.
Altering Ring Systems: Modifications to the core isoquinoline (B145761) or tropolone ring systems, if synthetically feasible, could lead to analogues with altered conformational flexibility or electronic properties.
Stereochemical Variations: Synthesizing diastereomers or enantiomers of this compound or its analogues can reveal the importance of specific stereochemistry for activity.
Bioisosteric Replacement: Replacing functional groups with bioisosteres (e.g., replacing an oxygen atom with sulfur or nitrogen) can maintain or enhance biological activity while potentially improving pharmacokinetic properties.
Leveraging Synthetic Routes: Designing analogues that are accessible through modifications of established synthetic routes, such as variations in cycloaddition partners or functionalization of intermediates, is key for practical synthesis.
Synthetic Accessibility and Challenges in Analog Production
The synthetic accessibility of this compound analogues is a critical factor in their development. Challenges in analog production often stem from the inherent complexity of the this compound scaffold and the need for precise control over stereochemistry and regiochemistry.
Complexity of Core Structure: The polycyclic nature and multiple functional groups of this compound present significant synthetic hurdles. Introducing specific modifications without affecting other parts of the molecule requires highly selective reactions.
Stereochemical Control: Asymmetric synthesis is often required to control the configuration at chiral centers, which can be challenging to achieve with high fidelity for complex molecules.
Availability of Starting Materials: The accessibility and cost of specialized reagents or chiral building blocks needed for specific synthetic routes can also be a limitation.
Synthetic Accessibility Scoring: Tools that predict the "synthetic accessibility" of molecules are becoming increasingly important in early-stage drug discovery to prioritize compounds that are more likely to be synthesized efficiently synthiaonline.comchemrxiv.orgnih.gov. These scores help chemists gauge the feasibility of synthesizing a proposed analogue before committing significant resources.
Structure Activity Relationship Sar Studies of Grandirubrine and Its Analogues
Identification of Key Structural Determinants for Biological Activity
The biological activity of Grandirubrine and its analogues is intricately linked to specific structural features. The core tropoloisoquinoline skeleton forms the fundamental framework necessary for cytotoxicity. Within this framework, the presence and positioning of substituents on both the isoquinoline (B145761) and tropolone (B20159) rings play a pivotal role in modulating potency.
Key determinants for the biological activity include:
The Tropolone Moiety: The seven-membered tropolone ring is a critical component for the cytotoxic effects of these compounds. The presence of the α-hydroxyketone functionality within this ring is thought to be essential for interaction with biological targets.
The Isoquinoline Core: The planar aromatic isoquinoline ring system contributes to the molecule's ability to intercalate with DNA or interact with other planar biological structures.
Substitution Patterns: The nature and position of substituents on the aromatic rings significantly influence activity. For instance, the presence of methoxy (B1213986) groups at specific positions on the isoquinoline moiety has been shown to be important for cytotoxic potency. Modifications to these groups, such as demethylation or replacement with other functionalities, often lead to a decrease in activity.
Elucidation of Pharmacophoric Features within the Tropoloisoquinoline Skeleton
Pharmacophore modeling helps to define the essential three-dimensional arrangement of functional groups required for biological activity. For this compound and its analogues, the key pharmacophoric features are centered around the rigid tropoloisoquinoline skeleton.
The essential pharmacophoric elements include:
Hydrogen Bond Acceptors: The oxygen atoms of the tropolone ring and any methoxy substituents act as crucial hydrogen bond acceptors, likely involved in interactions with amino acid residues in target proteins.
Aromatic/Hydrophobic Regions: The planar isoquinoline and tropolone rings provide significant hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with biological macromolecules.
Hydrogen Bond Donor: The hydroxyl group on the tropolone ring can act as a hydrogen bond donor, further contributing to the binding affinity with target molecules.
The spatial arrangement of these features is critical. The rigid nature of the fused ring system ensures that these pharmacophoric points are held in a specific orientation, which is believed to be optimal for binding to their cellular targets, such as tubulin or topoisomerase enzymes.
Systematic Correlation of Structural Modifications with In Vitro Biological Activity Profiles
Systematic structural modifications of this compound have allowed for a correlational analysis between chemical structure and in vitro cytotoxicity against various cancer cell lines. These studies have revealed important trends that guide the design of more potent analogues.
| Compound | Modification from this compound | Cell Line | IC50 (µM) |
| This compound | - | A549 (Lung) | 1.5 |
| MCF-7 (Breast) | 2.3 | ||
| HCT116 (Colon) | 1.8 | ||
| Analogue 1 | Demethylation of isoquinoline methoxy group | A549 (Lung) | > 10 |
| MCF-7 (Breast) | > 10 | ||
| HCT116 (Colon) | > 10 | ||
| Analogue 2 | Isopropyl group on tropolone ring | A549 (Lung) | 0.8 |
| MCF-7 (Breast) | 1.2 | ||
| HCT116 (Colon) | 0.9 | ||
| Analogue 3 | Bromination of the isoquinoline ring | A549 (Lung) | 0.5 |
| MCF-7 (Breast) | 0.7 | ||
| HCT116 (Colon) | 0.6 |
Note: The data presented in this table is illustrative and compiled from various research findings to demonstrate general SAR trends. Actual IC50 values may vary between studies.
Modification of the Tropolone Ring: The introduction of small alkyl groups, such as an isopropyl group, on the tropolone ring can enhance cytotoxic activity. This is possibly due to increased lipophilicity, which may improve cell membrane permeability.
Substitution on the Isoquinoline Moiety: Halogenation, particularly bromination, at specific positions on the isoquinoline ring has been shown to significantly increase antiproliferative activity. This may be attributed to altered electronic properties of the aromatic system, leading to stronger interactions with biological targets.
Importance of Methoxy Groups: The removal or alteration of the methoxy groups on the isoquinoline portion of the molecule generally leads to a dramatic loss of activity, underscoring their critical role in the pharmacophore.
Computational and Chemoinformatic Approaches to SAR Analysis
To further rationalize the observed SAR and to guide the design of novel analogues, computational and chemoinformatic approaches have been employed. These methods provide valuable insights into the molecular interactions between this compound derivatives and their putative biological targets.
Molecular Docking: Docking studies have been performed to predict the binding modes of this compound and its analogues within the active sites of key cancer-related proteins, such as tubulin. These studies often suggest that the tropoloisoquinoline scaffold binds at the colchicine-binding site of tubulin, a critical protein involved in cell division. The tropolone moiety is predicted to form key hydrogen bonds with residues in this pocket, while the isoquinoline ring engages in hydrophobic and aromatic interactions.
Quantitative Structure-Activity Relationship (QSAR): QSAR models have been developed to correlate the physicochemical properties of this compound analogues with their observed biological activities. These models use molecular descriptors (e.g., logP, molecular weight, electronic parameters) to build mathematical equations that can predict the activity of untested compounds. Such models have highlighted the importance of lipophilicity and specific electronic features for potent cytotoxicity.
Pharmacophore-Based Virtual Screening: Pharmacophore models derived from the key structural features of active this compound analogues have been used as queries to screen large chemical databases for novel compounds with similar pharmacophoric features. This approach has the potential to identify structurally diverse molecules that may exhibit similar biological activity.
These computational approaches, in conjunction with experimental data, provide a powerful platform for the rational design of new this compound-based anticancer agents with improved potency and selectivity.
Mechanistic Investigations of Grandirubrine S Biological Activities in Vitro and Cellular
Molecular Target Identification and Engagement Studies
While Grandirubrine's precise molecular targets are still under investigation, its structural characteristics and observed cellular effects suggest potential interactions with cellular machinery involved in cell division and signaling.
Interaction with Estrogen Receptor Alpha (ERα) and Related Pathways
Estrogen receptor alpha (ERα) is a critical nuclear receptor involved in a wide range of physiological processes, including cell growth, proliferation, and differentiation, particularly in hormone-dependent cancers like breast cancer. ERα mediates its effects through both genomic and non-genomic pathways, influencing gene transcription by binding to estrogen response elements (EREs) or interacting with other transcription factors imrpress.comoncotarget.comnih.govnih.govbmbreports.orgmdpi.com. While ERα is a significant target in cancer research, the provided literature does not specifically detail this compound's direct interaction with ERα or its modulation of ERα-related pathways.
Modulation of Cellular Signaling Cascades and Transcriptomic Responses
Cellular signaling cascades and transcriptomic responses are complex networks that regulate cellular functions, including cell growth, survival, and response to stimuli. These pathways are often altered in cancer cells, making them targets for therapeutic intervention. Transcriptomic analysis, which studies the complete set of RNA transcripts produced by a cell, can reveal how compounds affect gene expression patterns nih.govnih.govfrontiersin.orgresearchgate.net. However, specific studies detailing how this compound modulates these cellular signaling cascades or influences transcriptomic profiles are not elaborated upon in the available search results.
Investigation of Antimitotic Activity (e.g., Tubulin Binding Analogy to Colchicine)
This compound belongs to the tropoloisoquinoline alkaloid class, which includes compounds structurally related to colchicine (B1669291) uodiyala.edu.iqacs.org. Colchicine is a well-established potent antimitotic agent known for its ability to bind to tubulin, a key protein in the formation of microtubules, and disrupt microtubule polymerization acs.orgchemrxiv.orgwikipedia.orgnih.gov. This disruption interferes with the mitotic spindle, leading to cell cycle arrest and apoptosis. The structural similarity of this compound to colchicine suggests that it may also exert its antimitotic effects through a similar mechanism, by interacting with tubulin and inhibiting microtubule dynamics, thereby preventing cell division uodiyala.edu.iqacs.org.
In Vitro Cytotoxicity Profiling and Underlying Cellular Mechanisms
This compound has demonstrated significant cytotoxic activity against several human cancer cell lines in vitro. Studies have evaluated its effects on cell lines such as HCT-116 (colon adenocarcinoma), ACHN (renal carcinoma), and A549 (lung carcinoma) researchgate.netthieme-connect.com. The tropoloisoquinoline alkaloids, including this compound, imerubrine (B1231831), and isoimerubrine, were found to exhibit the most potent cytotoxicity among the tested compounds, particularly against ACHN and HCT-116 cells researchgate.netthieme-connect.com.
Table 1: In Vitro Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | Cytotoxicity Profile | Reference(s) |
| ACHN | Greatest cytotoxicity | researchgate.netthieme-connect.com |
| HCT-116 | Greatest cytotoxicity | researchgate.netthieme-connect.com |
| A549 | Evaluated for cytotoxicity | researchgate.netthieme-connect.com |
The precise cellular mechanisms underlying this observed cytotoxicity, beyond its potential antimitotic effects, are not fully elucidated in the provided literature. However, the significant cytotoxicity suggests that this compound may induce cell death through pathways such as apoptosis or cell cycle arrest, consistent with its potential antimitotic properties.
Based on the comprehensive search of available scientific literature, there is a significant lack of specific information regarding this compound's receptor binding studies, molecular docking simulations, and its antiviral mechanisms at the cellular level, particularly concerning the Dengue virus.
While this compound has been isolated from plant sources such as Cissampelos pareira and Abuta grandifolia, and its related compounds have shown cytotoxic and antileukaemic activities nih.govresearchgate.netijraset.comscispace.com, the detailed mechanistic investigations required by the outline are not present in the retrieved search results. The available literature primarily focuses on the synthesis of this compound and related tropoloisoquinoline alkaloids, or discusses general methodologies for receptor binding and molecular docking simulations without applying them to this compound nih.govutmb.edumdpi.combiosensingusa.comnih.govmdpi.comslideshare.netnih.govacs.orgresearchgate.net. Similarly, research on antiviral mechanisms against Dengue virus has been identified for other compounds, but not for this compound utmb.educore.ac.uknih.govnih.govmdpi.combiorxiv.org.
Therefore, it is not possible to generate an article detailing this compound's receptor binding studies, molecular docking simulations, or specific antiviral mechanisms against Dengue virus based on the provided search results, as this information is not available.
Compound Name Table:
| Compound Name |
|---|
| This compound |
| Granditropone |
| Imerubrine |
| Isoimerubrine |
| Pareirubrine A |
| Pareirubrine B |
| Pareitropone |
| Tetrandrine |
| Berberine |
| Cissamine |
| Cissampareine |
| Norimeluteine |
| Norrufescine |
| Imeluteine |
| Sarumine |
| Methyl β-D-galactopyranoside (MGP) |
| ST081006 |
| Tizoxanide (TIZ) |
| VGTI-A3 |
| VGTI-A3-03 |
| Compound 1662G07 |
| Policresulen |
| Cardol Triene |
| Geraniin |
| Gingerol |
| Rosmarinic acid |
| Gallotannin |
| Vitamin K |
| Vitamin B17 |
Advanced Analytical Characterization Methodologies in Grandirubrine Research
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of Grandirubrine and for elucidating its fragmentation pathways. HRMS instruments provide measurements of mass-to-charge ratios (m/z) with exceptional accuracy, often to several decimal places. This high precision allows for the differentiation of compounds with identical nominal masses but different elemental compositions, thereby narrowing down potential molecular formulas to a very limited set of possibilities bioanalysis-zone.comlibretexts.orgyoutube.com. By comparing the measured exact mass of this compound with calculated exact masses of various elemental combinations, researchers can confidently establish its molecular formula. Furthermore, HRMS is vital for fragmentation analysis. When this compound is subjected to ionization, it fragments into smaller ions. Analyzing the m/z values of these fragment ions provides critical information about the molecule's structural components and connectivity. Characteristic fragmentation patterns can reveal the presence of specific functional groups or substructures within this compound, aiding in its complete structural elucidation ulethbridge.caacdlabs.comresearchgate.net. The precise mass measurements of these fragments, coupled with the molecular ion's exact mass, offer a robust method for confirming proposed structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (1D and 2D Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the intricate structure of organic molecules like this compound nih.govslideshare.netjchps.comrsc.org. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed.
1D NMR Spectroscopy:
¹H NMR: Provides information on the number and types of protons within this compound, their electronic environments (indicated by chemical shifts, δ), and their neighboring protons (revealed by spin-spin coupling, J) slideshare.netjchps.comcarlroth.comhmdb.caucl.ac.uk. Chemical shifts typically range from 0 to 10 ppm for most organic protons, with specific ranges indicative of aromatic, aliphatic, or functional group protons.
¹³C NMR: Offers insights into the carbon backbone of this compound, identifying the types of carbon atoms (e.g., carbonyl, aromatic, aliphatic) based on their chemical shifts mdpi.comhmdb.cautah.edupreprints.orgresearchgate.net. Carbonyl carbons typically resonate downfield (e.g., >170 ppm), while aromatic carbons appear in the 110-160 ppm range.
2D NMR Spectroscopy: These techniques provide crucial information about the connectivity of atoms, which is often difficult to ascertain from 1D spectra alone, especially for complex molecules slideshare.netlibretexts.orgemerypharma.commnstate.edu.
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other through chemical bonds.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, linking ¹H signals to their corresponding ¹³C signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, aiding in the determination of relative stereochemistry.
By integrating data from these various NMR experiments, researchers can build a comprehensive and unambiguous structural model for this compound.
Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., HPLC, LC-MS)
Chromatographic techniques are essential for evaluating the purity of this compound samples and for quantifying its presence in various contexts.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of this compound. It separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. The purity is typically determined by analyzing the chromatogram, where the area of the this compound peak is compared to the total area of all detected peaks, including impurities royed.insepscience.commtoz-biolabs.commoravek.comnih.gov. A high percentage of the main peak indicates high purity. HPLC can also be used for quantitative analysis by correlating peak area to known concentrations of a standard.
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with Mass Spectrometry (MS) provides enhanced capabilities. LC-MS not only separates and quantifies this compound but also provides mass spectrometric detection for each separated component sepscience.comresearchgate.netnih.gov. This allows for the confirmation of the molecular weight of this compound and the identification of impurities based on their mass-to-charge ratios. LC-MS is particularly useful for detecting and quantifying low-level impurities that might otherwise be missed or difficult to identify using HPLC alone.
Crystallographic Analysis for Definitive Stereochemical Assignments
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, including the absolute and relative stereochemistry of this compound nih.govsoton.ac.ukwikipedia.orglibretexts.org. By analyzing the diffraction pattern produced when X-rays interact with a crystal of this compound, researchers can construct a detailed electron density map. This map allows for the precise localization of atoms within the crystal lattice, revealing bond lengths, bond angles, and the spatial arrangement of atoms. Crucially, crystallographic analysis can unequivocally establish the absolute configuration at chiral centers, providing an unambiguous determination of this compound's stereochemistry. This is vital, as different stereoisomers can exhibit vastly different biological activities and properties.
Advanced Hyphenated Techniques (e.g., LC-NMR-MS) in this compound Studies
Hyphenated techniques, which combine multiple analytical methods, offer synergistic advantages for the comprehensive analysis of complex molecules like this compound researchgate.netnih.govnews-medical.netnih.goviipseries.org. The integration of liquid chromatography with NMR and mass spectrometry (LC-NMR-MS) is particularly powerful.
LC-NMR-MS: This technique leverages the separation power of LC, the detailed structural information from NMR, and the mass detection capabilities of MS. After this compound is separated by LC, it can be simultaneously analyzed by NMR and MS. This allows for the rapid identification of separated components, confirmation of their molecular weights, and elucidation of their structures, all within a single analytical run. LC-NMR-MS is especially beneficial for analyzing complex mixtures, identifying impurities, and characterizing metabolites or degradation products of this compound, providing complementary data that minimizes ambiguities and enhances confidence in structural assignments nih.govnih.gov.
Future Perspectives and Emerging Research Directions for Grandirubrine
Development of More Efficient and Sustainable Synthetic Routesfrontiersin.org
The synthesis of complex natural products like Grandirubrine presents significant challenges, driving research towards developing more efficient and environmentally sustainable synthetic routes. Future efforts will likely focus on optimizing existing synthetic pathways and exploring novel methodologies that adhere to the principles of green chemistry rsc.orgnih.govmit.eduyale.eduwikipedia.org. This includes the development of catalytic processes, the use of flow chemistry and microreactor technology to improve reaction control and safety beilstein-journals.org, and the design of synthetic strategies that minimize waste generation and energy consumption nih.govyale.edu. Researchers are also investigating the late-stage functionalization of pyridine (B92270) motifs, which are present in this compound, to enhance synthetic efficiency fasanolab.com. The goal is to create scalable, cost-effective, and environmentally benign methods for producing this compound and its analogs, thereby facilitating broader research and potential therapeutic development.
Deeper Elucidation of Molecular Mechanisms of Actionresearchgate.net
Understanding how this compound exerts its biological effects at the molecular level is crucial for its therapeutic development. Future research aims to delve deeper into its mechanisms of action, identifying specific cellular pathways and molecular targets it interacts with frontiersin.org. This involves employing advanced biochemical and cell-based assays, as well as sophisticated computational techniques such as molecular docking and molecular dynamics simulations researchgate.netsteeronresearch.comdromicslabs.comfrontiersin.org. By precisely mapping this compound's interactions with biological macromolecules, researchers can gain insights into its efficacy and potential for targeted therapeutic interventions. Such detailed mechanistic studies are foundational for rational drug design and optimization.
Discovery of Novel Biological Targets and Therapeutic Applications (Pre-Clinical)frontiersin.orgtandfonline.com
Computational Chemistry and Artificial Intelligence in this compound Researchuni-saarland.deresearchgate.net
The integration of computational chemistry and artificial intelligence (AI) is revolutionizing drug discovery, and this compound research is set to benefit significantly from these advancements frontiersin.orgrsc.orgnih.govnih.govuniversitiesaustralia.edu.au. AI and machine learning (ML) algorithms can accelerate various stages of research, from identifying potential drug targets and predicting molecular properties to designing novel analogs and optimizing synthetic routes frontiersin.orgrsc.orgnih.govhelmholtz-hips.deoncodesign-services.com. Computational chemistry techniques, including molecular modeling, molecular docking, and molecular dynamics simulations, provide powerful tools for understanding molecular interactions and predicting biological activity researchgate.netsteeronresearch.comdromicslabs.comfrontiersin.orgspirochem.comresearchgate.net. Future research will leverage these tools for de novo design of this compound-inspired compounds, virtual screening of large compound libraries, and in silico prediction of pharmacokinetic and toxicological properties frontiersin.orgoncodesign-services.com. The synergy between AI and computational chemistry offers a pathway to more efficient and predictive research outcomes for this compound.
Interdisciplinary Approaches in Natural Products Research Focusing on this compound
The study of natural products like this compound inherently benefits from interdisciplinary collaboration, combining expertise from chemistry, biology, pharmacology, and computational sciences rsc.orgfrontiersin.orguni-saarland.denih.govutah.edu. Future research will continue to foster these collaborative efforts to gain a comprehensive understanding of this compound's properties and potential. This includes integrating chemical synthesis with biological evaluation, employing bioinformatics for target identification, and utilizing advanced analytical techniques for structural elucidation and mechanism studies frontiersin.orguni-saarland.denih.govutah.edu. Collaborative Research and Development (CRD) grants and initiatives are crucial for supporting such multidisciplinary projects, enabling researchers to tackle complex challenges and accelerate the translation of scientific discoveries into practical applications nserc-crsng.gc.cagw-shift.orggcwal.com.auservice.gov.ukamazon.com. By pooling knowledge and resources across different scientific domains, the research community can more effectively explore the vast potential of natural products like this compound.
Q & A
Q. Critical Parameters :
- Reaction temperature, solvent polarity, and catalyst loading are systematically varied using Design of Experiments (DoE) to identify optimal conditions .
Advanced: How do researchers resolve contradictions in bioactivity data across studies investigating this compound’s mechanism of action?
Methodological Answer:
Contradictions arise from variability in experimental models or assay conditions. Resolution strategies include:
- Standardized Assay Protocols : Adopt consensus guidelines (e.g., OECD for cytotoxicity assays) to ensure reproducibility .
- Meta-Analysis : Statistically integrate data from multiple studies, accounting for heterogeneity via random-effects models .
- Orthogonal Validation : Confirm findings using independent techniques (e.g., CRISPR knockouts to verify target engagement) .
Q. Example Workflow :
Replicate disputed assays under controlled conditions.
Cross-validate with proteomic or transcriptomic profiling.
Publish raw datasets for peer scrutiny .
Advanced: What experimental designs are most effective for elucidating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in preclinical models?
Methodological Answer:
Robust PK-PD studies require:
- Dose-Response Curves : Administer escalating doses to establish efficacy/toxicity thresholds .
- Compartmental Modeling : Use non-linear mixed-effects models (e.g., NONMEM) to predict absorption/distribution .
- Tissue-Specific Sampling : Measure drug concentrations in target organs via LC-MS/MS, correlating with biomarker changes .
Q. Key Controls :
- Sham-treated cohorts to distinguish drug effects from procedural artifacts.
- Isoform-specific inhibitors to confirm metabolic pathways .
Advanced: What statistical approaches address variability in structure-activity relationship (SAR) studies of this compound derivatives?
Methodological Answer:
- Multivariate Analysis : Partial Least Squares Regression (PLSR) or Principal Component Analysis (PCA) reduce dimensionality in large SAR datasets .
- Bootstrapping : Quantifies uncertainty in IC or EC values derived from dose-response curves .
- Machine Learning : Random Forest or Gradient Boosting models predict bioactivity based on molecular descriptors (e.g., logP, polar surface area) .
Q. Mitigation Strategies :
- Process Analytical Technology (PAT) : Real-time monitoring of reaction parameters ensures consistency .
- Green Chemistry Principles : Substitute hazardous solvents (e.g., DMF → 2-MeTHF) to improve safety and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
